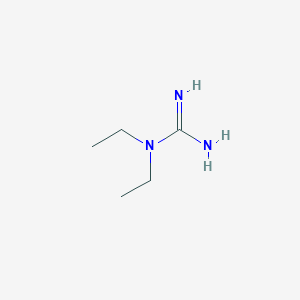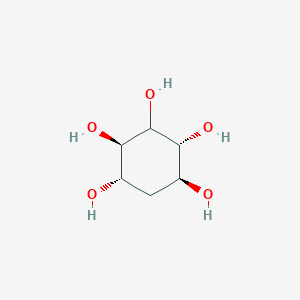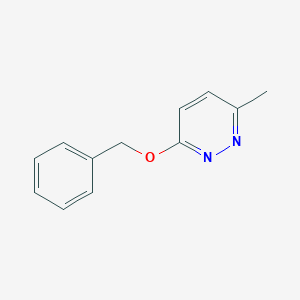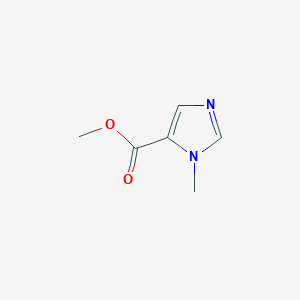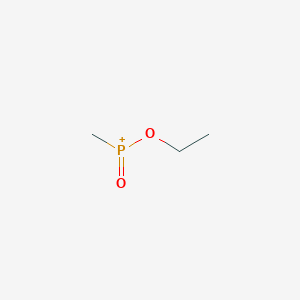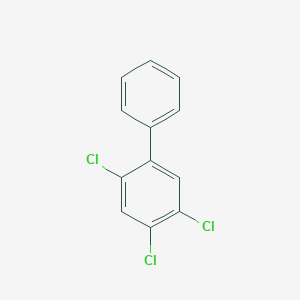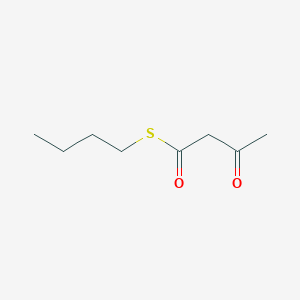![molecular formula C9H22OSi B097397 Trimethyl[(2-methylpentyl)oxy]silane CAS No. 17877-22-4](/img/structure/B97397.png)
Trimethyl[(2-methylpentyl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[(2-methylpentyl)oxy]silane, also known as TMPS or 2-Methylpentyltrimethoxysilane, is a chemical compound that belongs to the group of organosilicon compounds. TMPS is widely used in various scientific research applications due to its unique properties and characteristics.
Mécanisme D'action
Trimethyl[(2-methylpentyl)oxy]silane acts as a coupling agent by forming a covalent bond between the organic and inorganic phases. The covalent bond results in the formation of a hybrid material with improved mechanical, thermal, and chemical properties. Trimethyl[(2-methylpentyl)oxy]silane also acts as a surface modifier by forming a hydrophobic layer on the surface of the substrate. The hydrophobic layer results in improved water repellency and corrosion resistance.
Effets Biochimiques Et Physiologiques
Trimethyl[(2-methylpentyl)oxy]silane is not intended for use in drug formulations or medical applications. Therefore, there is no information available regarding its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
Trimethyl[(2-methylpentyl)oxy]silane has several advantages for use in lab experiments. Trimethyl[(2-methylpentyl)oxy]silane is a stable compound that can be easily handled and stored. Trimethyl[(2-methylpentyl)oxy]silane is also compatible with a wide range of solvents and can be used in various reaction conditions. However, Trimethyl[(2-methylpentyl)oxy]silane has some limitations for use in lab experiments. Trimethyl[(2-methylpentyl)oxy]silane is a moisture-sensitive compound and should be handled under anhydrous conditions. Trimethyl[(2-methylpentyl)oxy]silane is also a flammable liquid and should be handled with care.
Orientations Futures
Trimethyl[(2-methylpentyl)oxy]silane has several potential future directions in scientific research. Trimethyl[(2-methylpentyl)oxy]silane can be used as a starting material for the synthesis of various functionalized silanes with improved properties and characteristics. Trimethyl[(2-methylpentyl)oxy]silane can also be used as a surface modifier in the preparation of hydrophobic coatings for various applications. In addition, Trimethyl[(2-methylpentyl)oxy]silane can be used as a coupling agent in the preparation of hybrid organic-inorganic materials with improved mechanical, thermal, and chemical properties.
Conclusion:
In conclusion, Trimethyl[(2-methylpentyl)oxy]silane is a unique compound with several applications in scientific research. Trimethyl[(2-methylpentyl)oxy]silane is synthesized by reacting 2-methylpentanol with trimethylchlorosilane in the presence of a catalyst. Trimethyl[(2-methylpentyl)oxy]silane is used as a coupling agent, surface modifier, and starting material for the synthesis of various functionalized silanes. Trimethyl[(2-methylpentyl)oxy]silane has several advantages for use in lab experiments but also has some limitations. Trimethyl[(2-methylpentyl)oxy]silane has several potential future directions in scientific research.
Méthodes De Synthèse
Trimethyl[(2-methylpentyl)oxy]silane is synthesized by reacting 2-methylpentanol with trimethylchlorosilane in the presence of a catalyst. The reaction results in the formation of Trimethyl[(2-methylpentyl)oxy]silane and hydrogen chloride gas. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Applications De Recherche Scientifique
Trimethyl[(2-methylpentyl)oxy]silane is widely used in scientific research applications due to its unique properties and characteristics. Trimethyl[(2-methylpentyl)oxy]silane is used as a coupling agent in the preparation of hybrid organic-inorganic materials. Trimethyl[(2-methylpentyl)oxy]silane is also used as a surface modifier in the preparation of hydrophobic coatings. In addition, Trimethyl[(2-methylpentyl)oxy]silane is used as a starting material for the synthesis of various functionalized silanes.
Propriétés
Numéro CAS |
17877-22-4 |
|---|---|
Nom du produit |
Trimethyl[(2-methylpentyl)oxy]silane |
Formule moléculaire |
C9H22OSi |
Poids moléculaire |
174.36 g/mol |
Nom IUPAC |
trimethyl(2-methylpentoxy)silane |
InChI |
InChI=1S/C9H22OSi/c1-6-7-9(2)8-10-11(3,4)5/h9H,6-8H2,1-5H3 |
Clé InChI |
DZBANYJTCRZHGN-UHFFFAOYSA-N |
SMILES |
CCCC(C)CO[Si](C)(C)C |
SMILES canonique |
CCCC(C)CO[Si](C)(C)C |
Synonymes |
Trimethyl[(2-methylpentyl)oxy]silane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione](/img/structure/B97317.png)
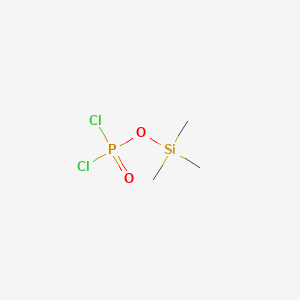

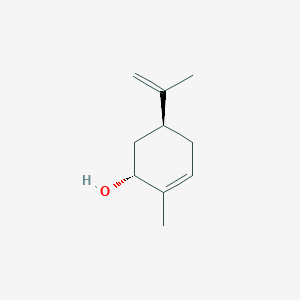
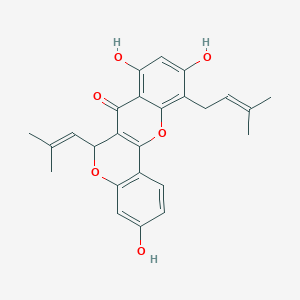
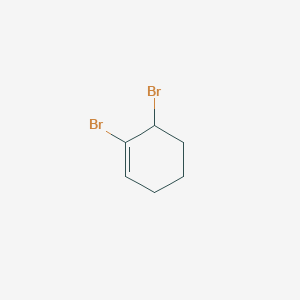
![Benzenesulfonyl chloride, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-](/img/structure/B97327.png)
